2,4-Dichloro-5-ethylpyrimidine
Overview
Description
2,4-Dichloro-5-ethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethyl group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethylpyrimidine typically involves the chlorination of 5-ethyluracil. The process begins with the suspension of 5-ethyluracil in phosphorus oxychloride (POCl3), followed by the addition of N,N-dimethylaniline. The reaction mixture is then heated to reflux at approximately 120°C for about 5 hours until the starting material is completely dissolved and the solution turns purple .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols under mild conditions to form substituted pyrimidine derivatives.
Oxidation and Reduction: Although specific details on oxidation and reduction reactions of this compound are limited, similar pyrimidine derivatives typically undergo these reactions under standard conditions using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For instance, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2,4-Dichloro-5-ethylpyrimidine is utilized in several scientific research applications due to its versatile chemical properties:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including inhibitors of dipeptidyl peptidase IV and TBK1/IKKε kinases.
Agrochemicals: This compound is used in the development of herbicides and fungicides, leveraging its ability to interfere with specific biochemical pathways in plants and fungi.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-ethylpyrimidine is primarily related to its ability to interact with specific molecular targets. For instance, as an inhibitor of dipeptidyl peptidase IV, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby enhancing insulin secretion. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of an ethyl group at position 5.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom at position 5, used in the synthesis of antiviral and anticancer agents.
2,4-Dichloro-5-phenylpyrimidine: Features a phenyl group at position 5, utilized in the development of kinase inhibitors.
Uniqueness: 2,4-Dichloro-5-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at position 5 influences its interaction with molecular targets and its overall pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,4-dichloro-5-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFVWTWMBQHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434093 | |
Record name | 2,4-dichloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-40-9 | |
Record name | 2,4-dichloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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